![molecular formula C5H4Br2N2O B1442482 2-Amino-3,5-dibromopyridin-4-ol CAS No. 1261269-58-2](/img/structure/B1442482.png)
2-Amino-3,5-dibromopyridin-4-ol
Overview
Description
2-Amino-3,5-dibromopyridin-4-ol is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms and an amino group on the pyridine ring. The molecular weight of this compound is 267.91 g/mol .
Molecular Structure Analysis
The molecular formula of 2-Amino-3,5-dibromopyridin-4-ol is C5H4Br2N2O . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) .Scientific Research Applications
Pharmacology: Synthesis of Bioactive Molecules
2-Amino-3,5-dibromopyridin-4-ol: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its dibrominated pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of pharmacophores that are essential for drug development . This compound is particularly useful in constructing molecules with potential antiviral, antibacterial, and anti-inflammatory properties.
Material Science: Advanced Polymer Synthesis
In material science, 2-Amino-3,5-dibromopyridin-4-ol is utilized to create novel polymers with enhanced properties. The amino group on the pyridine ring can act as a linking point for polymer chains, leading to materials with improved thermal stability and mechanical strength . This makes it valuable for engineering high-performance materials for aerospace and automotive industries.
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
This compound is a key building block in the synthesis of heterocyclic compounds. Its reactive sites enable the formation of complex structures that are prevalent in many natural products and pharmaceuticals . Chemists leverage this reactivity to design and synthesize new chemical entities with potential therapeutic effects.
Biochemistry: Enzyme Inhibition Studies
2-Amino-3,5-dibromopyridin-4-ol: is explored in biochemistry for its potential to act as an enzyme inhibitor. By modifying specific enzymes’ activity, researchers can study metabolic pathways and identify targets for drug discovery . This compound’s structural features allow it to bind to active sites, providing insights into enzyme-substrate interactions.
Agriculture: Pesticide and Herbicide Development
In the agricultural sector, the compound’s chemical structure is investigated for the development of novel pesticides and herbicides. Its ability to interfere with the growth of certain plants and pests makes it a candidate for creating more effective and environmentally friendly agricultural chemicals .
Environmental Science: Pollutant Degradation
Lastly, 2-Amino-3,5-dibromopyridin-4-ol has potential applications in environmental science, particularly in the degradation of pollutants. Researchers are studying its role in catalyzing reactions that break down harmful organic compounds, contributing to cleaner water and soil .
properties
IUPAC Name |
2-amino-3,5-dibromo-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHOGYOZNQHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.